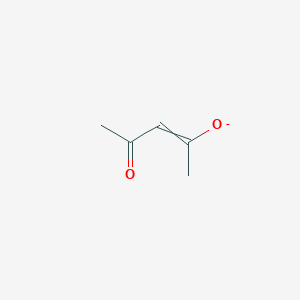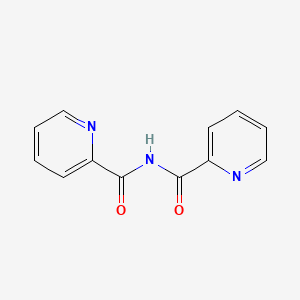
barium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The barium ion, denoted as Ba²⁺, is a divalent cation derived from the element barium. Barium is a soft, silvery alkaline earth metal with the atomic number 56. It is highly reactive and never found in nature as a free element. Instead, it is commonly found in minerals such as barite (barium sulfate) and witherite (barium carbonate). barium(2+)s are known for their high reactivity and are used in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
barium(2+)s can be prepared through several synthetic routes. One common method involves reacting barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃) with hydrochloric acid (HCl). The reaction between barium hydroxide and hydrochloric acid is represented by the following chemical equation: [ \text{Ba(OH)}_2 + 2 \text{HCl} \rightarrow \text{BaCl}_2 + 2 \text{H}_2\text{O} ] Another method involves the direct reaction of barium metal with chlorine gas to form barium chloride: [ \text{Ba} + \text{Cl}_2 \rightarrow \text{BaCl}_2 ] In an industrial setting, barium chloride is produced through the reaction of barium sulfate (BaSO₄) with either hydrochloric acid or sulfuric acid .
化学反应分析
Types of Reactions
barium(2+)s undergo various types of chemical reactions, including precipitation, oxidation, and reduction. Some characteristic reactions include:
Precipitation Reactions: this compounds react with sulfate ions to form a white precipitate of barium sulfate[ \text{Ba}^{2+} + \text{SO}_4^{2-} \rightarrow \text{BaSO}_4 ]
Oxidation and Reduction: Barium metal reacts with oxygen to form barium oxide[ 2 \text{Ba} + \text{O}_2 \rightarrow 2 \text{BaO} ]
Substitution Reactions: this compounds can react with carbonate ions to form barium carbonate[ \text{Ba}^{2+} + \text{CO}_3^{2-} \rightarrow \text{BaCO}_3 ]
Common Reagents and Conditions
Common reagents used in reactions with barium ions include sulfuric acid, hydrochloric acid, and various sulfate and carbonate salts. These reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving barium ions include barium sulfate (BaSO₄), barium chloride (BaCl₂), and barium carbonate (BaCO₃). These compounds have various applications in industry and research .
科学研究应用
barium(2+)s have numerous scientific research applications across various fields:
Chemistry: this compounds are used in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: Barium sulfate is used as a radiocontrast agent in medical imaging to visualize the gastrointestinal tract.
Medicine: this compounds are used in diagnostic procedures, such as barium meals and enemas, to enhance X-ray imaging.
Industry: Barium compounds are used in the production of ceramics, glass, and paints. .
作用机制
The mechanism of action of barium ions varies depending on their application. In medical imaging, barium sulfate increases the absorption of X-rays, allowing for clear visualization of the gastrointestinal tract. This is due to its high atomic number and K-shell binding energy, which are close to those of diagnostic X-ray beams . In biological systems, barium ions can affect muscle contraction by interacting with ion channels and altering the flow of calcium ions .
相似化合物的比较
barium(2+)s are chemically similar to other alkaline earth metal ions, such as magnesium, calcium, and strontium. barium ions are more reactive and have unique properties that make them suitable for specific applications. For example:
Magnesium ions (Mg²⁺): Less reactive and commonly found in biological systems.
Calcium ions (Ca²⁺): Widely used in biological processes and construction materials.
Strontium ions (Sr²⁺): Used in pyrotechnics and as a radiocontrast agent .
Conclusion
This compounds play a crucial role in various scientific and industrial applications due to their unique chemical properties and reactivity. From medical imaging to industrial processes, the versatility of barium ions makes them an essential component in many fields of research and technology.
属性
CAS 编号 |
22541-12-4 |
|---|---|
分子式 |
Ba+2 |
分子量 |
137.33 g/mol |
IUPAC 名称 |
barium(2+) |
InChI |
InChI=1S/Ba/q+2 |
InChI 键 |
XDFCIPNJCBUZJN-UHFFFAOYSA-N |
SMILES |
[Ba+2] |
规范 SMILES |
[Ba+2] |
熔点 |
710°C |
Key on ui other cas no. |
7440-39-3 |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Aminoethyl 2-[[2-[4-(4-chlorophenoxy)phenoxy]acetyl]amino]ethyl hydrogen phosphate](/img/structure/B1198564.png)



![1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine](/img/structure/B1198572.png)
![3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1198573.png)
![(5S,8R,10S,13R,14S)-5,14-dihydroxy-3-(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1198574.png)

![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
![2-[[2-(3,5-dimethyl-1-pyrazolyl)-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1198580.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1198581.png)

![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)
